molecular formula C19H22N6O B2476386 1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 950473-36-6

1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No.: B2476386
CAS No.: 950473-36-6
M. Wt: 350.426
InChI Key: PFOOKBSZMIOPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a 4-tert-butylphenyl group and a 1-phenyl-1H-tetrazol-5-ylmethyl substituent. Although direct crystallographic or bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., halogenated phenyl variants) offer insights into structure-property relationships .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-19(2,3)14-9-11-15(12-10-14)21-18(26)20-13-17-22-23-24-25(17)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOOKBSZMIOPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This reaction forms the tetrazole moiety, which is a key component of the target compound.

    Coupling with Phenyl Isocyanate: The synthesized tetrazole is then coupled with phenyl isocyanate to form the intermediate urea derivative.

    Introduction of the tert-Butylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenyl or tetrazole groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical products. It is used in the synthesis of polymers, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The tetrazole moiety is known to mimic certain biological ligands, allowing the compound to interfere with specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The aryl group (4-substituted phenyl) plays a critical role in modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Evidence
1-(4-fluorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea F C₁₅H₁₃FN₆O 312.30
1-(4-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea Cl C₁₅H₁₃ClN₆O 328.76
Target compound tert-butyl C₁₉H₂₂N₆O* ~362.42* N/A

*Estimated based on molecular formula.

Key Observations :

  • Halogenated analogs : Fluorine (electron-withdrawing) may enhance metabolic stability compared to chlorine (larger, polarizable). Both halogens reduce lipophilicity relative to the tert-butyl group .

Variations in Tetrazole-Linked Substituents

The tetrazole ring is a common pharmacophore in medicinal chemistry. Analogs with alternative heterocycles or substitution patterns include:

  • Piperidine-tetrazole hybrid (): Replaces the urea linker with a piperidine ring, introducing conformational rigidity. This structural change may alter solubility and target engagement .
  • Triazolopyridine-linked urea (): Incorporates a triazolopyridine moiety, enhancing π-π stacking interactions but reducing hydrogen-bonding capacity compared to tetrazole .

Data Table: Structural and Functional Comparison

Parameter Target Compound 4-Fluorophenyl Analog 4-Chlorophenyl Analog Piperidine Hybrid
Lipophilicity (LogP) High (est. 4.5–5.0) Moderate (est. 3.0–3.5) Moderate (est. 3.5–4.0) Low (est. 2.0–2.5)
Hydrogen-bond donors 2 (urea NH) 2 2 1 (benzodiazol-2-one)
Synthetic complexity High (bulky substituent) Moderate Moderate High (multi-step)

Research Implications and Challenges

  • Crystallography : SHELX programs () could resolve the tert-butyl compound’s conformation, aiding in structure-based drug design .
  • Bioactivity gaps : Targeted assays (e.g., enzyme inhibition, cytotoxicity) are needed to compare efficacy against halogenated analogs.
  • Solubility optimization : The tert-butyl group may necessitate formulation adjustments (e.g., co-solvents) to mitigate poor aqueous solubility .

Biological Activity

1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a urea moiety linked to a phenyl group and a tetrazole ring. Its molecular formula is C18H22N6OC_{18}H_{22}N_{6}O, and it exhibits significant lipophilicity due to the tert-butyl group, which may influence its biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of tetrazole derivatives against various fungal strains. In particular, compounds similar to this compound have shown promising results against Candida albicans. For instance:

  • Mechanism : The tetrazole ring interacts with fungal cell membranes, leading to cell death through necrosis-like programmed cell death. This was evidenced by fluorescence imaging and flow cytometry studies that demonstrated mitochondrial damage and reduced adhesion to human epithelial cells .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the activation of caspases and modulation of mitochondrial pathways .

Case Study 1: Antifungal Efficacy

A study evaluated the efficacy of several tetrazole derivatives against Candida albicans. The most active derivatives exhibited a significant reduction in fungal viability at concentrations as low as 0.0313 µg/mL. The study concluded that these compounds could serve as potential antifungal agents with lower toxicity profiles compared to traditional antifungals .

Case Study 2: Anticancer Activity

In a separate study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values in the micromolar range. Mechanistic studies suggested that the compound activates apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Pharmacological Profiles

Activity IC50/Effect Mechanism
Antifungal0.0313 µg/mLNecrosis-like programmed cell death
Anticancer (MCF-7)Micromolar rangeActivation of apoptotic pathways

Toxicity Studies

Toxicity assessments using Galleria mellonella larvae indicated that the compound exhibited low toxicity levels at effective antifungal concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.